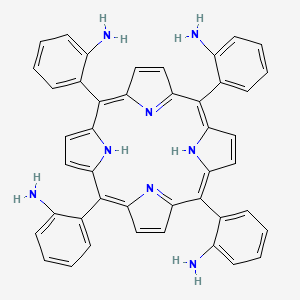![molecular formula C6H4ClN3 B13117098 5-Chloropyrazolo[1,5-c]pyrimidine CAS No. 1528835-00-8](/img/structure/B13117098.png)
5-Chloropyrazolo[1,5-c]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloropyrazolo[1,5-c]pyrimidine is an aromatic heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are characterized by a pyrazole ring fused to a pyrimidine ring, sharing one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyrazolo[1,5-c]pyrimidine typically involves the reaction of 5-Hydroxypyrazolo[1,5-a]pyrimidine with chlorinating agents. One common method includes the use of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) under reflux conditions . The reaction proceeds as follows:
- Dissolve 5-Hydroxypyrazolo[1,5-a]pyrimidine in dry POCl3.
- Add PCl5 to the solution.
- Reflux the mixture at 100°C for 1.5 hours.
- Cool the reaction mixture and pour it into ice-cold water.
- Extract the product with an organic solvent such as ethyl acetate.
- Purify the product by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve continuous flow reactors to ensure efficient heat transfer and mixing, leading to higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloropyrazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as Dess-Martin periodinane or activated manganese dioxide (MnO2) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-c]pyrimidines, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
5-Chloropyrazolo[1,5-c]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a pharmacophore in the development of potential drugs for treating cancer, inflammatory diseases, and viral infections.
Materials Science: The compound is used in the design of fluorescent molecules for bioimaging and chemosensors.
Biological Research: It acts as a selective inhibitor for certain enzymes, making it valuable in studying enzyme functions and pathways.
Mécanisme D'action
The mechanism of action of 5-Chloropyrazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell cycle progression . This inhibition can lead to antiproliferative effects, making it a potential candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromopyrazolo[1,5-a]pyrimidine
- 5-Hydroxypyrazolo[1,5-a]pyrimidine
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
Uniqueness
5-Chloropyrazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the chlorine atom enhances its reactivity in substitution reactions, allowing for the synthesis of a wide range of derivatives. Additionally, its ability to selectively inhibit CDK2 sets it apart from other similar compounds .
Propriétés
Numéro CAS |
1528835-00-8 |
|---|---|
Formule moléculaire |
C6H4ClN3 |
Poids moléculaire |
153.57 g/mol |
Nom IUPAC |
5-chloropyrazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C6H4ClN3/c7-6-3-5-1-2-9-10(5)4-8-6/h1-4H |
Clé InChI |
OTYVMOHVGJJAKC-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(N=CN2N=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




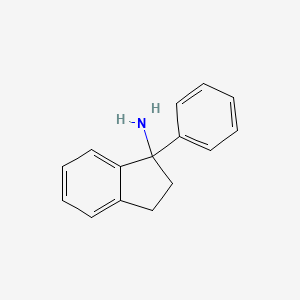
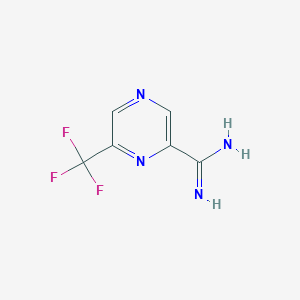
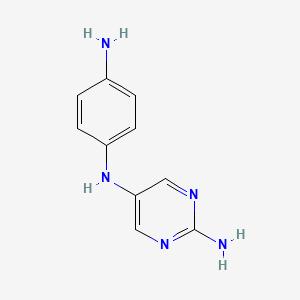
![2-(7-Bromo-4-chloro-1-(cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B13117053.png)

![4-((3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)morpholine](/img/structure/B13117063.png)
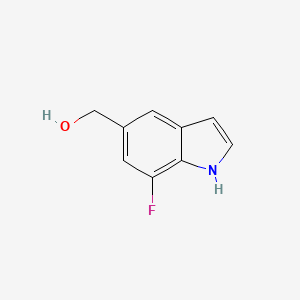
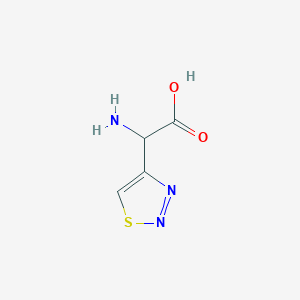
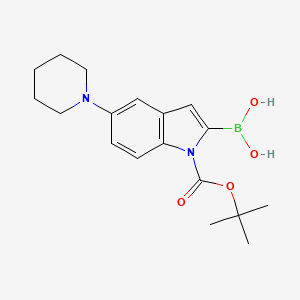
![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13117090.png)

